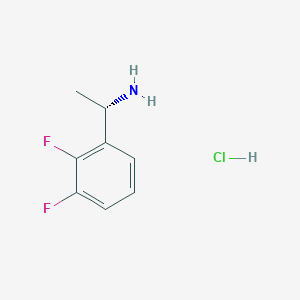

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,3-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCJXEVNICFRSL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates and the use of chiral building blocks are two of the most powerful tactics in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Simultaneously, the precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with biological targets, which are themselves chiral.[3] (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride (CAS 1415303-43-3) resides at the intersection of these two critical areas. As a chiral, difluorinated phenylethylamine, it represents a valuable building block for the synthesis of complex pharmaceutical agents, offering a unique combination of stereochemical control and desirable physicochemical properties imparted by the fluorine atoms.[4][5] This guide provides an in-depth technical overview of its chemical properties, potential synthetic routes, and its significance for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a chiral amine salt. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and inferred from supplier data and the known characteristics of similar chemical entities.

Structural and General Information

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1415303-43-3 | N/A |

| Molecular Formula | C₈H₁₀ClF₂N | N/A |

| Molecular Weight | 193.62 g/mol | N/A |

| Appearance | Likely a white to off-white powder or liquid | [6] |

| Purity | Typically offered at ≥95% or ≥97% | [6] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a tightly closed container. | [7] |

Predicted Physicochemical Data

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this compound are not publicly available. However, a predictive analysis based on its structure provides valuable insight for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental spectra are not available, computational prediction tools can provide an expected spectral profile.[4][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to the fluorine substitutions. The methine proton would appear as a quartet, and the methyl group as a doublet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine would exhibit characteristic splitting (C-F coupling).

The following diagram illustrates the workflow for NMR-based structural confirmation.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z corresponding to C₈H₉F₂N. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis and Manufacturing

The synthesis of chiral phenylethylamines is a well-established area of organic chemistry.[1] A common and efficient method for preparing compounds like (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is through the asymmetric reductive amination of the corresponding ketone.[12][13]

Proposed Synthetic Pathway: Asymmetric Reductive Amination

This pathway involves two main steps: the formation of an imine from 2,3-difluoroacetophenone and an ammonia source, followed by asymmetric reduction to the desired chiral amine.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.[13][14]

Step 1: Imine Formation and In Situ Asymmetric Reduction

-

To a solution of 2,3-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) is added an ammonia source, such as ammonium acetate (excess, e.g., 10 eq).

-

A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) is added (0.5-5 mol%).

-

A reducing agent, such as a Hantzsch ester or sodium borohydride, is added.[15] The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

Step 2: Work-up and Isolation of the Free Base

-

The reaction mixture is quenched, for example, with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-(2,3-difluorophenyl)ethanamine.

Step 3: Hydrochloride Salt Formation

-

The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Research and Drug Development

Chiral phenylethylamines are crucial building blocks in the synthesis of a wide range of biologically active compounds.[5][16] The presence of the 2,3-difluorophenyl moiety in this particular molecule offers specific advantages:

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug.[1][2]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, which can be beneficial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[9]

This building block is therefore of significant interest for the synthesis of novel compounds targeting a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[7]

-

Hazard Classification (Inferred): Based on similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[5][6]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a specialized chiral building block with significant potential in drug discovery and development. Its unique combination of stereochemistry and fluorine substitution provides medicinal chemists with a valuable tool for creating novel therapeutics with potentially improved properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic approach, and its strategic importance in the field. Further research and publication of experimental data will undoubtedly enhance its utility and application in the scientific community.

References

-

Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984. Available at: [Link]

-

Dalton Transactions. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. Available at: [Link]

-

Chem-Impex. (n.d.). L-1-Phenylethylamine: A Versatile Chiral Auxiliary for Advanced Asymmetric Synthesis. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]

-

Szostak, M., & Szostak, K. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 693-699. Available at: [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]

-

Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

Brandt, S. D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 687-700. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]

-

Chem-Impex. (n.d.). 2-(4-Fluorophenyl)-2-Phenylethylamine Hydrochloride. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]

-

Weisman, G. R., et al. (1990). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 55(19), 5403-5405. Available at: [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.fr [fishersci.fr]

- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 9. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. d-nb.info [d-nb.info]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Chiral Amines

(S)-1-(2,3-difluorophenyl)ethanamine hydrochloride (CAS Number: 1415303-43-3) is a specialized chiral amine that serves as a high-value intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chiral ethylamine backbone attached to a difluorinated phenyl ring, provides a unique combination of properties sought after in the design of novel therapeutics.

Substituted phenethylamines are a well-established class of compounds with a broad range of biological activities, acting on targets such as G-protein-coupled receptors (GPCRs) like adrenergic and dopaminergic receptors.[2][3] The introduction of fluorine atoms onto the phenyl ring is a strategic decision in modern drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a ligand to its target protein.[4]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the stereochemistry of the amine is critical. The (S)-enantiomer provides a specific three-dimensional arrangement that is often essential for selective interaction with chiral biological targets like enzymes and receptors, minimizing off-target effects and improving the therapeutic index.[4] This guide provides a comprehensive overview of the synthesis, characterization, application, and handling of this important building block.

Physicochemical and Structural Properties

(S)-1-(2,3-difluorophenyl)ethanamine is typically supplied as its hydrochloride salt to improve stability, crystallinity, and aqueous solubility, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1415303-43-3 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [5] |

| Appearance | Typically a white to off-white solid or powder. | [1][6] |

| Purity | Commonly available in purities of 95% to >97%. | [1] |

| Storage | Recommended to be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [4] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary between batches and suppliers. Experimental determination is recommended for precise applications.

Synthesis and Stereochemical Control

The synthesis of chiral amines like this compound requires a robust method for establishing the stereocenter with high enantiomeric excess (ee). Asymmetric reductive amination of the corresponding prochiral ketone, 2',3'-difluoroacetophenone, is a common and effective strategy.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative method based on established procedures for analogous compounds. Optimization may be required.

Step 1: Imine Formation (In Situ)

-

To a solution of 2',3'-difluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or toluene, add a source of ammonia, for example, ammonium acetate (5-10 eq).

-

Heat the mixture, typically to reflux, with removal of water (e.g., using a Dean-Stark apparatus if in toluene) to drive the formation of the N-unsubstituted ketimine. The progress can be monitored by GC-MS or TLC.

Step 2: Asymmetric Reduction

-

In a separate reaction vessel under an inert atmosphere, prepare the chiral catalyst. A common choice involves a ruthenium or rhodium complex with a chiral ligand (e.g., a derivative of TsDPEN - (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

-

Cool the imine solution from Step 1 to the optimal reaction temperature (e.g., 25-40 °C).

-

Add the pre-formed chiral catalyst (typically 0.1-1 mol%).

-

Introduce the hydrogen source. For transfer hydrogenation, a mixture of formic acid and triethylamine (e.g., a 5:2 azeotrope) is added slowly. For direct hydrogenation, the reaction is conducted under a pressurized atmosphere of H₂ gas.

-

Allow the reaction to proceed until complete conversion of the imine, as monitored by HPLC or GC. The choice of catalyst and conditions is paramount to achieving high enantioselectivity (>99% ee).

Step 3: Isolation and Salt Formation

-

Upon completion, quench the reaction (e.g., with water or a mild base).

-

Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the aromatic protons (complex multiplet), the methine proton (quartet), the methyl protons (doublet), and the amine protons (broad singlet). The integration of these signals should match the expected proton count. |

| ¹³C NMR | Structural Confirmation | Distinct signals for the two fluorine-bearing aromatic carbons (showing C-F coupling), the other four aromatic carbons, the methine carbon, and the methyl carbon. |

| ¹⁹F NMR | Confirmation of Fluorine Presence | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should show the molecular ion peak for the free amine (C₈H₉F₂N) at m/z ≈ 157.07. |

| Chiral HPLC | Enantiomeric Purity (ee%) | Using a suitable chiral stationary phase (e.g., Daicel Chiralpak series), the (S)-enantiomer should be well-resolved from the (R)-enantiomer, allowing for accurate quantification of enantiomeric excess.[7] |

| Elemental Analysis | Elemental Composition | The percentages of Carbon, Hydrogen, Chlorine, Fluorine, and Nitrogen should be within ±0.4% of the theoretical values for the C₈H₁₀ClF₂N formula.[7] |

Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

A robust analytical method is self-validating, meaning it includes controls to ensure its accuracy.

-

System Suitability: Inject a racemic (50:50) sample of 1-(2,3-difluorophenyl)ethanamine to ensure the column can resolve the two enantiomers with a baseline resolution (Rs) of >1.5.

-

Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Representative):

-

Column: Daicel Chiralpak AD-H or similar.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee% = [((S) - (R)) / ((S) + (R))] * 100.

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material for their synthesis. Its utility lies in its ability to be incorporated into larger, more complex molecules targeting a range of diseases.

Caption: Role of the title compound in drug development.

The primary amine serves as a versatile chemical handle for a variety of coupling reactions, including:

-

Amide Bond Formation: Acylation with carboxylic acids or acid chlorides to form amides, a common functional group in many drugs.

-

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The difluorophenyl moiety is particularly valuable in the development of CNS agents, where blood-brain barrier penetration is key, and in enzyme inhibitors, where specific electrostatic interactions can be crucial for potency.[4] For instance, related phenethylamine scaffolds are known inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in blood pressure regulation.[8]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) for this exact CAS number may vary by supplier, data from closely related chiral amine hydrochlorides suggest the following profile.[9][10]

-

Hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere.[4]

-

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Grokipedia. Substituted phenethylamine. [Link]

-

Amadis Chemical. This compound CAS NO.1415303-43-3. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- Google Patents. US7745665B2 - Substituted phenethylamines.

-

The Royal Society of Chemistry. Instrumentation and Chemicals Experimental Procedure and Characterization Data. [Link]

-

Semantic Scholar. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

European Patent Office. EP 3 597 627 A1. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

MySkinRecipes. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride. [Link]

-

PubChem. (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. [Link]

-

Google Patents. US 9,216,968 B2. [Link]

- Google Patents. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

-

Pharmaffiliates. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. [Link]

-

Chemsrc. (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

The Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

-

ResearchGate. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

PubMed. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

Sources

- 1. This compound, CasNo.1415303-43-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 5. (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride 95% | CAS: 1213128-98-3 | AChemBlock [achemblock.com]

- 6. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemscene.com [chemscene.com]

- 10. (S)-3-Aminobutanenitrilehydrochloride , 97% , 1073666-54-2 - CookeChem [cookechem.com]

An In-Depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride: A Key Chiral Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Chiral Amines

(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in contemporary pharmaceutical research and development. Its molecular architecture, featuring a stereochemically defined center and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex molecular entities, particularly those targeting the central nervous system (CNS). The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this important synthetic intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1415303-43-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClF₂N | [2] |

| Molecular Weight | 193.62 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly available in searches. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

| InChIKey | BDCJXEVNICFRSL-JEDNCBNOSA-N | [2] |

| SMILES | CC1=C(F)C(F)=CC=C1.Cl | [2] |

Molecular Structure: The Foundation of Functionality

The structure of this compound is characterized by a chiral ethylamine side chain attached to a 2,3-difluorinated benzene ring. The "(S)" designation denotes the specific stereoconfiguration at the chiral carbon, which is crucial for its biological activity in many pharmaceutical applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.

Synthesis and Chiral Control: The Path to Enantiopurity

The synthesis of enantiomerically pure (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is a critical step, as the biological activity of many chiral drugs resides in a single enantiomer. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereocenter directly. A common and effective method is the asymmetric reductive amination of a prochiral ketone, 2,3-difluoroacetophenone. This approach involves the condensation of the ketone with an amine source in the presence of a chiral catalyst, followed by reduction of the resulting imine.

Experimental Protocol: Asymmetric Reductive Amination (Illustrative)

-

Step 1: Imine Formation. To a solution of 2,3-difluoroacetophenone in a suitable solvent (e.g., toluene), add a chiral amine or a chiral catalyst and an ammonia source. The reaction is typically stirred at room temperature to facilitate the formation of the chiral imine intermediate.

-

Step 2: Reduction. The reaction mixture is then subjected to reduction. This can be achieved using various reducing agents, such as H₂ gas with a metal catalyst (e.g., Pd/C) or a hydride source (e.g., NaBH₄), often in the presence of a chiral ligand to direct the stereochemical outcome.

-

Step 3: Work-up and Purification. After the reaction is complete, a standard aqueous work-up is performed to remove the catalyst and other reagents. The crude product is then purified by column chromatography or distillation.

-

Step 4: Salt Formation. The purified (S)-1-(2,3-difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Chiral Resolution: Separating Enantiomers

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,3-difluorophenyl)ethanamine. This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Experimental Protocol: Chiral Resolution (Illustrative)

-

Step 1: Diastereomeric Salt Formation. A racemic mixture of 1-(2,3-difluorophenyl)ethanamine is dissolved in a suitable solvent. A solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or a derivative) in the same solvent is then added. The mixture is stirred to allow the formation of diastereomeric salts.

-

Step 2: Fractional Crystallization. The solvent is slowly evaporated, or the solution is cooled to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Step 3: Liberation of the Free Amine. The separated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

Step 4: Extraction and Salt Formation. The free amine is extracted into an organic solvent, and the hydrochloride salt is formed as described in the asymmetric synthesis protocol.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected signals would include a doublet for the methyl group, a quartet for the methine proton, and complex multiplets for the aromatic protons, with coupling to both other protons and the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The spectrum will show distinct signals for the methyl, methine, and aromatic carbons. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. For phenylethylamine derivatives, a common fragmentation pattern involves the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee%) of the synthesized material. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The 2,3-difluorophenyl moiety can enhance the lipophilicity of a molecule, which can be a critical factor for crossing the blood-brain barrier. Furthermore, the fluorine atoms can block metabolic pathways, leading to a longer half-life of the drug.

This intermediate is commonly employed in the preparation of enzyme inhibitors and agents targeting CNS receptors. Its chiral nature is often a prerequisite for achieving high potency and selectivity for the desired biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for analogous compounds, it may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a chiral center and a difluorinated aromatic ring provides a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and handling is essential for its successful application in the pursuit of new and more effective therapeutics.

References

Sources

An In-Depth Technical Guide to the Synthesis of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,3-difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthetic pathways to its crucial precursors, with a focus on the strategic synthesis of the key intermediate 2',3'-difluoroacetophenone and its subsequent asymmetric conversion to the desired (S)-enantiomer of 1-(2,3-difluorophenyl)ethanamine. This document delves into the mechanistic underpinnings of the selected reactions, offers detailed experimental protocols, and presents a comparative analysis of chemical and biocatalytic methods for the critical stereoselective amination step. The content is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently and stereoselectively synthesize this important chiral amine.

Introduction: The Significance of (S)-1-(2,3-difluorophenyl)ethanamine

Chiral amines are fundamental components of a vast array of pharmaceuticals, often dictating the efficacy and safety of a drug molecule. The specific stereoisomer, (S)-1-(2,3-difluorophenyl)ethanamine, serves as a critical intermediate in the development of novel therapeutics. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. The stereochemistry at the benzylic carbon is paramount for its biological activity, making the stereoselective synthesis of this compound a key challenge and area of interest in medicinal chemistry and process development. This guide will focus on the synthesis of the precursors that lead to the hydrochloride salt of this valuable chiral amine.

Synthetic Strategy Overview

The synthesis of this compound can be logically dissected into two primary stages:

-

Formation of the Prochiral Ketone Precursor: The synthesis of 2',3'-difluoroacetophenone, the key prochiral ketone intermediate.

-

Asymmetric Reductive Amination: The stereoselective conversion of 2',3'-difluoroacetophenone to (S)-1-(2,3-difluorophenyl)ethanamine.

-

Salt Formation: Conversion of the chiral amine to its hydrochloride salt for improved stability and handling.

This guide will explore robust and scalable methods for each of these stages, providing both theoretical background and practical, step-by-step protocols.

Synthesis of the Key Precursor: 2',3'-Difluoroacetophenone

The most direct and industrially viable route to 2',3'-difluoroacetophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[1][2]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The acylium ion is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone. The fluorine atoms are deactivating groups, which makes the reaction conditions more demanding than for unsubstituted benzene.[1]

Experimental Protocol: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol is adapted from established procedures for the acylation of substituted benzenes.[4]

Materials:

-

1,2-Difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of 1,2-difluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3'-difluoroacetophenone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Asymmetric Reductive Amination of 2',3'-Difluoroacetophenone

The stereoselective conversion of the prochiral 2',3'-difluoroacetophenone to the chiral (S)-amine is the most critical step in this synthesis. Two powerful and complementary methods will be discussed: Ruthenium-catalyzed asymmetric reductive amination and biocatalytic reductive amination.

Ruthenium-Catalyzed Asymmetric Reductive Amination

This method involves the use of a chiral ruthenium catalyst to facilitate the direct reductive amination of the ketone with an ammonia source in the presence of a reducing agent, typically hydrogen gas.[5][6] Chiral phosphine ligands are crucial for inducing high enantioselectivity.

Causality Behind Experimental Choices:

-

Catalyst: A ruthenium precursor is complexed with a chiral diphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.

-

Amine Source: Ammonium salts such as ammonium acetate or ammonium formate are commonly used as the source of the amino group.

-

Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant from a green chemistry perspective.

-

Solvent: Protic solvents like 2,2,2-trifluoroethanol (TFE) can be beneficial for this transformation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is based on similar reported procedures for the asymmetric reductive amination of aryl ketones.[5]

Materials:

-

2',3'-Difluoroacetophenone

-

[Ru(p-cymene)I₂]₂ or a similar Ru precursor

-

Chiral diphosphine ligand (e.g., (S)-xyl-binap)

-

Ammonium acetate (CH₃COONH₄)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a high-pressure autoclave with the ruthenium precursor, the chiral diphosphine ligand, and 2',3'-difluoroacetophenone.

-

Add ammonium acetate and degassed TFE.

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and heat the reaction mixture to the specified temperature (e.g., 80 °C) with stirring.

-

Maintain the reaction under these conditions for the required time (e.g., 24-48 hours), monitoring the conversion by GC.

-

After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is concentrated.

-

The residue is then subjected to a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are dried and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to chemical catalysis.[7] ω-Transaminases (TAs) and reductive aminases (RedAms) are two classes of enzymes that are particularly effective for the synthesis of chiral amines from ketones.[8][9][10]

Causality Behind Experimental Choices:

-

Enzyme: The choice of enzyme is crucial and often requires screening of a panel of TAs or RedAms to identify one with high activity and selectivity for the specific substrate.[11]

-

Amine Donor: For ω-transaminases, a sacrificial amine donor, such as isopropylamine or L-alanine, is required in stoichiometric amounts. The by-product (acetone or pyruvate, respectively) must be considered in the process design.[12] Reductive aminases can often utilize ammonia directly.[13]

-

Cofactor: Both enzyme classes require a cofactor. TAs use pyridoxal-5'-phosphate (PLP), while RedAms use nicotinamide adenine dinucleotide phosphate (NADPH). For RedAms, a cofactor recycling system is necessary for a cost-effective process.

-

Reaction Medium: These reactions are typically carried out in aqueous buffer at or near physiological pH and mild temperatures. Co-solvents like DMSO may be used to improve substrate solubility.[7]

Experimental Protocol: ω-Transaminase-Catalyzed Asymmetric Synthesis

This protocol provides a general procedure for the screening and small-scale synthesis using a ω-transaminase.[14]

Materials:

-

2',3'-Difluoroacetophenone

-

A panel of ω-transaminases (commercially available kits)

-

Isopropylamine (or L-alanine) as the amine donor

-

Pyridoxal-5'-phosphate (PLP)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

DMSO (optional, as a co-solvent)

Procedure:

-

In a series of microcentrifuge tubes or a microtiter plate, prepare the reaction mixtures containing the buffer, PLP, the amine donor, and the specific ω-transaminase.

-

Add a solution of 2',3'-difluoroacetophenone in DMSO to each reaction vessel to initiate the reaction.

-

Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

-

After a set time (e.g., 24 hours), quench the reactions (e.g., by adding a strong base).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by chiral GC or HPLC to determine the conversion and enantiomeric excess for each enzyme.

-

For a preparative scale reaction, the conditions for the best-performing enzyme are scaled up accordingly.

Comparative Analysis of Asymmetric Reductive Amination Methods

| Parameter | Ruthenium-Catalyzed Method | Biocatalytic (ω-TA/RedAm) Method |

| Catalyst | Homogeneous Ru/chiral phosphine complex | Immobilized or free enzyme |

| Stereoselectivity | Generally high (often >90% ee) | Typically very high (often >99% ee) |

| Reaction Conditions | High pressure (H₂), elevated temperature | Atmospheric pressure, mild temperature (25-40 °C) |

| Solvent | Organic solvents (e.g., TFE) | Aqueous buffer, may use co-solvents |

| Amine Source | Ammonium salts | Isopropylamine, L-alanine, or ammonia |

| Substrate Scope | Broad for aryl ketones | Can be substrate-specific, requiring screening |

| Green Chemistry | Use of heavy metals, organic solvents | Aqueous medium, biodegradable catalyst |

| Work-up | Requires removal of metal catalyst | Typically simpler, enzyme removed by filtration |

Final Step: Hydrochloride Salt Formation

The final step involves the conversion of the free base of (S)-1-(2,3-difluorophenyl)ethanamine to its hydrochloride salt to improve its stability, crystallinity, and handling properties.[15][16][17][18]

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

(S)-1-(2,3-difluorophenyl)ethanamine

-

Anhydrous diethyl ether or isopropanol

-

HCl solution in diethyl ether or anhydrous HCl gas

Procedure:

-

Dissolve the purified (S)-1-(2,3-difluorophenyl)ethanamine in anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (or bubble anhydrous HCl gas through the solution) with stirring until precipitation is complete.

-

Stir the resulting suspension in the cold for a further 30 minutes.

-

Collect the white precipitate by filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Conclusion

The synthesis of this compound relies on the successful execution of two key transformations: the synthesis of the prochiral ketone precursor, 2',3'-difluoroacetophenone, via Friedel-Crafts acylation, and its subsequent stereoselective conversion to the desired (S)-amine through asymmetric reductive amination. This guide has provided a detailed overview of both chemical and biocatalytic approaches for the critical amination step, highlighting the advantages and considerations of each methodology. The choice between a ruthenium-catalyzed process and an enzymatic one will depend on factors such as substrate specificity, scalability, cost, and green chemistry considerations. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the efficient and enantioselective synthesis of this important chiral building block.

References

-

Hu, L. A., Zhang, Y., Zhang, Q. W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321-5325. [Link][5]

-

Contreras-García, A., et al. (2021). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 121(15), 9395-9463. [Link][7]

-

Roiban, G. D., & Mutti, F. G. (2019). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 9(11), 10368-10407. [Link][8]

-

Rowles, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link][9][19]

-

Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 25(21), 5021. [Link][12]

-

US20100204470A1 - Method for salt preparation. Google Patents. [15]

-

Sarvari, M. H., & Sharghi, H. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956. [Link][1]

-

Pascual, S., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(4), 1541-1547. [Link][6]

-

Rasmussen, J. H. (2022). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. DTU Inside. [Link][11]

-

Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link][16]

-

Rowles, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link][19]

-

Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1, 785367. [Link][10]

-

van den Berg, C., et al. (2019). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link][14]

-

YakScience. (2017). Friedel-Crafts Acylation Made Super Easy! YouTube. [Link][3]

-

Pelletier, J. C., & Kincaid, S. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 42(42), 7577-7580. [Link][17]

-

Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5237-5243. [Link][13]

-

Aribert, J., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. International Journal of Chemical Reactor Engineering, 8(1). [Link][2]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. almacgroup.com [almacgroup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 13. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi - White Rose Research Online [eprints.whiterose.ac.uk]

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride mechanism of action

An In-depth Technical Guide to the Presumed Mechanism of Action of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Abstract

This compound is a chiral amine belonging to the substituted phenethylamine class. While direct pharmacological data is limited, its structural architecture, featuring a difluorinated phenyl ring attached to an ethanamine backbone, suggests a strong potential for interaction with biological targets within the central nervous system (CNS). This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this compound, outlines a comprehensive research framework to elucidate its pharmacological profile, and provides detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds.

Introduction: Unveiling a Potential Neuromodulator

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a wide array of neurotransmitters, hormones, and therapeutic agents. The introduction of fluorine atoms into this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, a member of this fluorinated phenethylamine class, is therefore a compound of significant interest for its potential to exhibit novel CNS activity.[3][4]

While this specific molecule is not extensively characterized in publicly available literature, its structural analogs suggest a range of possible biological activities.[3] For instance, related compounds are explored for their therapeutic potential in CNS disorders such as anxiety and depression.[4] Furthermore, the broader class of substituted phenethylamines is known to interact with a variety of receptors and enzymes.[3] This guide puts forth a hypothesized mechanism of action centered on the modulation of monoaminergic systems and details the necessary experimental steps to validate this hypothesis.

Proposed Mechanism of Action: A Focus on Monoaminergic Systems

Based on its structural similarity to known neuroactive phenethylamines, we hypothesize that this compound primarily acts as a modulator of monoamine neurotransmitter systems, such as dopamine, norepinephrine, and serotonin. The specific nature of this modulation could involve one or more of the following actions:

-

Inhibition of Monoamine Reuptake: The compound may act as a competitive inhibitor of monoamine transporters (DAT, NET, and SERT), leading to an increase in the synaptic concentration of these neurotransmitters.

-

Receptor Binding: It could function as an agonist or antagonist at monoamine receptors (e.g., dopamine D1/D2 receptors, adrenergic receptors, or serotonin 5-HT receptors).

-

Enzyme Inhibition: The compound might inhibit enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). A structurally similar compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.[5]

The (S)-enantiomer is often the biologically active form for chiral phenethylamines, suggesting a specific stereoselective interaction with its biological target(s).[1] The difluorophenyl moiety likely contributes to the compound's binding affinity and selectivity.[1][4]

Signaling Pathway Hypothesis

The proposed mechanism of action would ultimately impact downstream signaling pathways associated with monoaminergic neurotransmission. For instance, if the compound acts as a dopamine reuptake inhibitor, it would potentiate dopamine signaling, which is crucial for reward, motivation, and motor control.

Caption: Proposed mechanism of action at a dopaminergic synapse.

Experimental Validation Framework

A multi-tiered approach is necessary to rigorously test the proposed mechanism of action. This framework encompasses in vitro and in vivo studies to determine the compound's molecular targets and physiological effects.

Experimental Workflow

Caption: A tiered experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to investigate the mechanism of action of this compound.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of the test compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Add increasing concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

For total binding, add vehicle only.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a specified time (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of the test compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals (e.g., rats or mice).

Methodology:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex). Allow for a post-surgical recovery period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

-

Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound

| Target | Ki (nM) |

| Dopamine Transporter (DAT) | TBD |

| Norepinephrine Transporter (NET) | TBD |

| Serotonin Transporter (SERT) | TBD |

| Dopamine D2 Receptor | TBD |

| Adrenergic α2 Receptor | TBD |

| Serotonin 5-HT2A Receptor | TBD |

| TBD: To be determined |

Table 2: In Vivo Neurochemical Effects of this compound in the Nucleus Accumbens

| Neurotransmitter | Peak Effect (% of Baseline) | Time to Peak (min) |

| Dopamine | TBD | TBD |

| Norepinephrine | TBD | TBD |

| Serotonin | TBD | TBD |

| TBD: To be determined |

Conclusion and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound, focusing on its potential as a modulator of monoaminergic systems. The outlined experimental framework provides a robust strategy for validating this hypothesis and thoroughly characterizing the compound's pharmacological profile. Successful elucidation of its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent for CNS disorders. Future research should also explore its effects on other potential targets, conduct detailed structure-activity relationship (SAR) studies with related analogs, and perform comprehensive safety and toxicology assessments.

References

- Vertex AI Search. (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride.

- Vulcanchem. 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride.

- MySkinRecipes. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.

- National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.

- ACS Publications. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.

- CymitQuimica. (S)-1-(3,4-Difluorophenyl)ethaneamine HCl.

- Parchem. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride.

- ChemicalBook. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride synthesis.

- ChemicalBook. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl.

- BOC Sciences. CAS 444643-16-7 (S)-1-(3,5-DIFLUOROPHENYL)ETHANAMINE-HCL 97+%.

- ChemicalBook. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.

- MedChemExpress. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride - Product Data Sheet.

- Aladdin. (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Advanced ChemBlocks. (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride 95%.

- ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review.

- AbacipharmTech. This compound.

- Wikipedia. 2C-B.

- GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.

Sources

- 1. CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride (215797-69-6) for sale [vulcanchem.com]

- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Profile of (S)-1-(2,3-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of (S)-1-(2,3-difluorophenyl)ethanamine hydrochloride (CAS No: 1415303-43-3). As a key chiral building block in pharmaceutical research and development, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation. This document synthesizes predicted and representative spectroscopic data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed analysis of the expected spectral features, underpinned by data from analogous compounds and computational predictions. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds.

Disclaimer: To date, publicly accessible, experimentally-derived spectroscopic data for this compound is limited. The data presented herein is a combination of predictions from validated computational models and representative data from structurally similar compounds. This guide is intended to provide researchers with a robust framework for the characterization of this molecule.

Introduction

This compound is a fluorinated derivative of phenylethylamine, a class of compounds with significant interest in medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is therefore a cornerstone of its use in drug discovery and development. This guide provides an in-depth analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms in the molecule. The signals will be influenced by the neighboring fluorine atoms and the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH | ~4.5 - 4.8 | Quartet of doublets (qd) | J(H-CH₃) ≈ 7 Hz, J(H-F) ≈ 2 Hz |

| CH₃ | ~1.6 - 1.8 | Doublet (d) | J(CH₃-H) ≈ 7 Hz |

| Ar-H | ~7.2 - 7.5 | Multiplet (m) | |

| NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) |

Rationale for Predictions:

-

The methine proton (CH) is expected to be deshielded due to the adjacent electron-withdrawing nitrogen and aromatic ring, appearing as a quartet due to coupling with the methyl protons and further split by the ortho-fluorine atom.

-

The methyl protons (CH₃) will appear as a doublet due to coupling with the methine proton.

-

The aromatic protons (Ar-H) will present as a complex multiplet due to coupling with each other and with the fluorine atoms.

-

The ammonium protons (NH₃⁺) are expected to be downfield and broad due to quadrupolar relaxation and exchange with any residual water in the solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts and splittings will be significantly influenced by the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| CH | ~50 - 55 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| CH₃ | ~18 - 22 | Singlet (s) | |

| C1 (Ar-C) | ~135 - 140 | Doublet of doublets (dd) | ²J(C-F) ≈ 15-20 Hz, ³J(C-F) ≈ 5-10 Hz |

| C2 (Ar-C) | ~150 - 155 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-250 Hz, ²J(C-F) ≈ 15-20 Hz |

| C3 (Ar-C) | ~148 - 152 | Doublet of doublets (dd) | ¹J(C-F) ≈ 245-255 Hz, ²J(C-F) ≈ 15-20 Hz |

| C4 (Ar-C) | ~125 - 130 | Doublet of doublets (dd) | ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz |

| C5 (Ar-C) | ~128 - 132 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz |

| C6 (Ar-C) | ~120 - 125 | Doublet of doublets (dd) | ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz |

Rationale for Predictions:

-

The carbon atoms directly bonded to fluorine (C2 and C3 ) will exhibit large one-bond coupling constants (¹J(C-F)) and appear as doublets of doublets due to coupling to both fluorine atoms.

-

Other aromatic carbons will show smaller, multi-bond C-F couplings.

-

The methine carbon (CH) will also show a two-bond coupling to the ortho-fluorine.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and F-F Coupling Constants

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F2 | ~ -135 to -145 | Doublet (d) | ³J(F-F) ≈ 15-20 Hz |

| F3 | ~ -140 to -150 | Doublet (d) | ³J(F-F) ≈ 15-20 Hz |

Rationale for Predictions:

-

The chemical shifts are predicted based on typical values for 2,3-difluorosubstituted benzene rings.

-

The two fluorine atoms will couple to each other, resulting in a doublet for each, with a typical three-bond F-F coupling constant.

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Proton decoupling can be applied to simplify the spectrum if desired.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Workflow for NMR Data Acquisition and Analysis

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Hazard Identification

This compound is a substituted phenethylamine derivative utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Its fluorinated structure can enhance metabolic stability and binding affinity in drug candidates.[2] However, the presence of the difluorophenyl group and the amine hydrochloride moiety necessitates a thorough understanding of its potential hazards.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Skin Irritation, Category 2: Causes skin irritation.

-

Serious Eye Irritation, Category 2A: Causes serious eye irritation.

-

Aquatic Hazard (Acute), Category 2: Toxic to aquatic life.

Hazard Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H401: Toxic to aquatic life.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. Understanding these properties is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClF₂N | [6] |

| Molecular Weight | 193.62 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 170 - 173 °C (338 - 343 °F) | |

| Water Solubility | Soluble | [5] |

| Stability | Stable under normal conditions. Hygroscopic; sensitive to moisture. | [5] |

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount when working with this compound. The following protocols are based on the hierarchy of controls, prioritizing the most effective measures.

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood to minimize inhalation exposure.[3]

-

Containment: For weighing and transferring, consider using a balance enclosure or a glovebox to prevent the dispersion of dust.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols for this substance.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands and face thoroughly after handling. Immediately remove and launder contaminated clothing separately.[5][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-